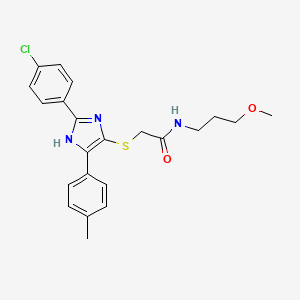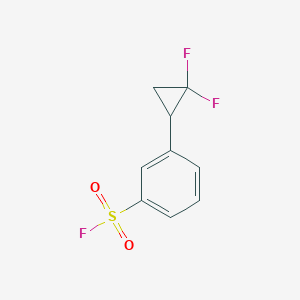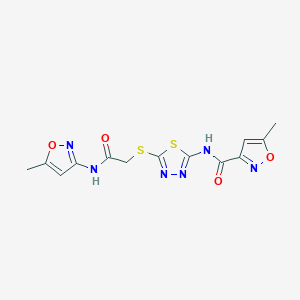![molecular formula C19H14ClF2N3O2 B2626220 N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea CAS No. 338755-30-9](/img/structure/B2626220.png)
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.科学的研究の応用
Anion Coordination Chemistry
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea has been studied for its role in anion coordination chemistry. Wu et al. (2007) explored the anion coordination of related urea-based ligands, finding that they can form adducts with inorganic oxo-acids, demonstrating a variety of hydrogen bond motifs involving urea NH groups and anions (Wu, Huang, Xia, Yang, & Janiak, 2007).
Crystal Structure Analysis
The crystal structure of compounds related to N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea has been a subject of interest. Cho et al. (2015) investigated the crystal structure of a similar benzoylphenylurea insecticide, revealing insights into the molecular arrangements and hydrogen bonding patterns (Cho, Kim, Lee, & Kim, 2015).
Formation of Heterocyclic Compounds
The compound has potential in the formation of heterocyclic compounds. Matsuda, Yamamoto, and Ishii (1976) studied the reactions of a similar N'-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules, leading to the formation of imidazolidinone, triazinone, and pyrimidinone derivatives (Matsuda, Yamamoto, & Ishii, 1976).
Cytokinin Activity in Agricultural Chemistry
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea may have applications in agricultural chemistry, particularly in relation to cytokinin activity. Takahashi et al. (1978) synthesized derivatives of N-phenyl-N'-(4-pyridyl)urea, testing their cytokinin activity and finding that certain derivatives were highly active (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Synthesis and Anticancer Evaluation
Jian Feng et al. (2020) focused on synthesizing and evaluating diaryl urea derivatives for their antiproliferative activity against various cancer cell lines. Their findings indicated significant anticancer potential for these compounds (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves discussing potential future research directions, such as new synthesis methods, potential uses, etc.
I hope this helps! If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-5-3-12(4-6-13)11-25-9-1-2-17(18(25)26)24-19(27)23-16-8-7-14(21)10-15(16)22/h1-10H,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXMPMJWJWETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)
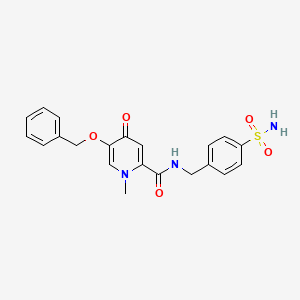
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
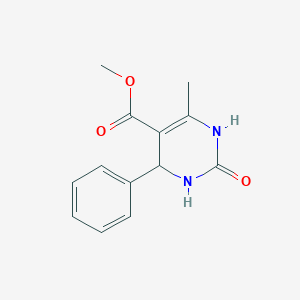
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
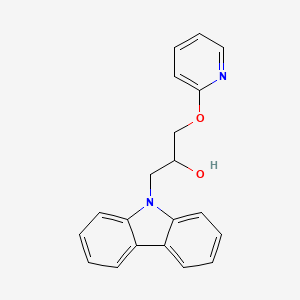
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)
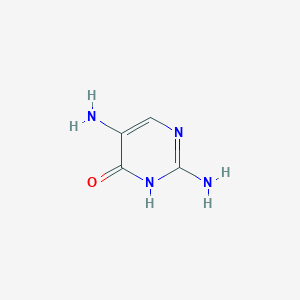
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
